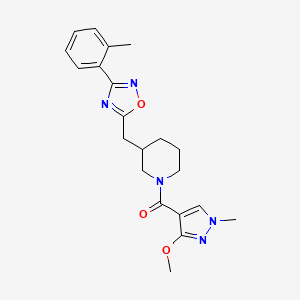

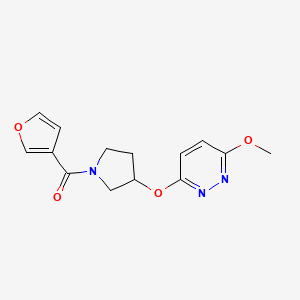

![molecular formula C20H19BrN2O2 B2991566 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898423-81-9](/img/structure/B2991566.png)

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a chemical compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Polymorphism and Salt Formation

Research has shown that similar compounds to 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide can exhibit polymorphism, which is the ability of a substance to adopt multiple crystal forms. This property is significant in pharmaceuticals and materials science because different polymorphs can exhibit varied physical and chemical properties. For instance, a study on 4-nitro-N-(quinolin-8-yl)benzamide, a compound with structural similarities, identified three polymorphs with distinct packing patterns. These polymorphs demonstrated differences in hydrogen bonding and molecular arrangements, affecting their melting points and solubility. Such insights are crucial in the design and development of new materials and drugs, highlighting the importance of understanding polymorphism in compounds like 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide (Khakhlary & Baruah, 2014).

Novel Synthesis Methods

Compounds containing cyclopropane rings, similar to the cyclopropanecarbonyl group in 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, are of interest due to their potential biological activity and utility in drug design. Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which share structural motifs with 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, has led to the development of new synthetic methods. These methods involve cyclopropanation processes that contribute to the field of organic synthesis, providing new pathways for constructing complex molecules with potential pharmacological applications (Szakonyi et al., 2002).

Green Chemistry and Sustainable Synthesis

The principles of green chemistry advocate for environmentally benign synthesis methods. A study on the synthesis of substituted cyclopropanes in water represents an advancement in this area. This research is pertinent to compounds like 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, demonstrating a high-yielding, diastereoselective synthesis method in aqueous media. Such approaches not only align with the goals of sustainable chemistry but also open up new avenues for the synthesis of complex molecules in a more environmentally friendly manner (Anand et al., 2016).

Propiedades

IUPAC Name |

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-10-9-13-4-3-11-23(18(13)12-15)20(25)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMWBPCNMVMZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)

![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)

![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)